![molecular formula C16H19NO3 B2823795 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-cyclopropylacetamide CAS No. 2034277-64-8](/img/structure/B2823795.png)
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-cyclopropylacetamide
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Overview
Description
Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . This colorless liquid is a component of coal tar . Benzofuran is the structural nucleus (parent compound) of many related compounds with more complex structures . For example, psoralen is a benzofuran derivative that occurs in several plants .
Synthesis Analysis
Benzofuran derivatives can be synthesized from naturally occurring furanone compounds . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is based on a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Novel Routes to Heterocyclic Compounds : Katritzky et al. (1993) explored novel synthetic routes to create heterocyclic compounds, including 1-aryl-1,4-dihydro-3(2H)-isoquinolinones and benzofurans through intramolecular cyclizations. This research underscores the chemical versatility and potential of benzofuran derivatives in synthesizing complex organic structures (Katritzky, Lan, & Zhang, 1993).
Catalytic Carbonylative Cyclization : Mancuso et al. (2019) reported on the catalytic carbonylative double cyclization of 2-(3-hydroxy-1-yn-1-yl)phenols in ionic liquids to synthesize furo[3,4-b]benzofuran-1(3H)-ones, demonstrating an innovative approach to constructing benzofuran frameworks with potential applications in pharmaceutical chemistry (Mancuso et al., 2019).
Biological Activities and Potential Therapeutic Uses
Anticonvulsant Activity : A study by Shakya et al. (2016) on benzofuran-acetamide scaffolds highlighted their potential as anticonvulsant agents. The research demonstrated that certain benzofuran derivatives exhibit significant anticonvulsant activity, suggesting their utility in developing new treatments for epilepsy (Shakya et al., 2016).
Antimicrobial Activity : Koca et al. (2005) synthesized novel benzofuran-2-acetic ester derivatives and tested their antimicrobial activity. Their findings indicate that some derivatives possess strong antimicrobial effects, highlighting the potential of benzofuran compounds in addressing resistant microbial strains (Koca et al., 2005).
Anticancer Properties : Research by Giordano et al. (2017) into benzofuran-2-acetic ester derivatives revealed their ability to induce apoptosis in breast cancer cells. This study points to the therapeutic potential of benzofuran derivatives in cancer treatment, particularly in inducing cell death in tumor cells through upregulation of p21Cip/WAF1 gene expression (Giordano et al., 2017).
Mechanism of Action
Target of Action
For instance, some benzofuran derivatives have been found to inhibit the Epidermal Growth Factor Receptor (EGFR), a member of the tyrosine kinase family . EGFR plays a crucial role in regulating cell growth and proliferation.
Mode of Action
Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Biochemical Pathways
For example, some benzofuran derivatives have been found to inhibit the growth of cancer cells, suggesting that they may interfere with pathways involved in cell proliferation .
Pharmacokinetics
Benzofuran derivatives are known to have a broad range of clinical uses, indicating that they have favorable pharmacokinetic properties .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on different types of cancer cells . This suggests that N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide may also have similar effects.
Action Environment
It is known that the efficacy of benzofuran derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Future Directions
Given the wide range of biological activities exhibited by benzofuran derivatives, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the synthesis, properties, and potential applications of these and related compounds.
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(19,10-17-15(18)8-11-6-7-11)14-9-12-4-2-3-5-13(12)20-14/h2-5,9,11,19H,6-8,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDYSIZWRPUKBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1CC1)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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